(2-Bromo-4-chloro-6-formylphenoxy)acetic acid
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Overview
Description
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6BrClO4 It is characterized by the presence of bromine, chlorine, and formyl groups attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid typically involves the following steps:
Chlorination: The addition of a chlorine atom to the brominated phenol.
Esterification: The formation of the phenoxyacetic acid structure.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired substitutions and functional group additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Controlled temperature and pressure: To ensure the reactions proceed at an optimal rate.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (2-Bromo-4-chloro-6-carboxyphenoxy)acetic acid.
Reduction: (2-Bromo-4-chloro-6-hydroxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the bromine and chlorine atoms can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chloro-6-hydroxyphenoxy)acetic acid: Similar structure but with a hydroxyl group instead of a formyl group.
(2-Bromo-4-chloro-6-carboxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
(2-Bromo-4-chloro-6-methylphenoxy)acetic acid: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of bromine, chlorine, and formyl groups in the phenoxyacetic acid backbone makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(2-bromo-4-chloro-6-formylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO4/c10-7-2-6(11)1-5(3-12)9(7)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVLVKIVYCMFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405550 |
Source
|
Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590395-61-2 |
Source
|
Record name | 2-(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590395-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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